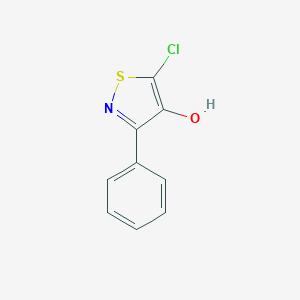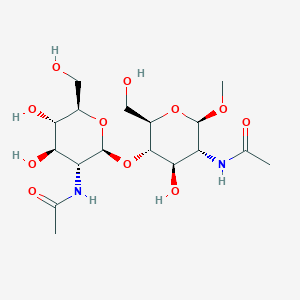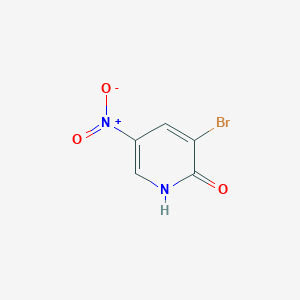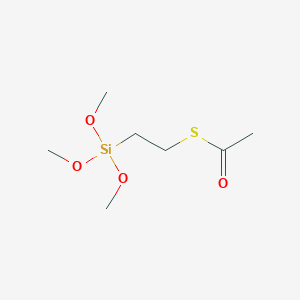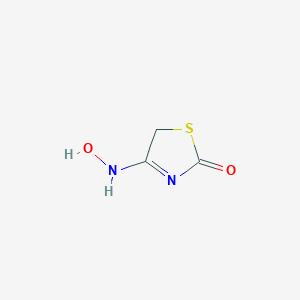
2,4-Thiazolidinedione, 4-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione, 4-oxime (TDO) is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. TDO is a derivative of thiazolidinedione, a class of compounds that have been extensively studied for their anti-diabetic and anti-inflammatory effects. TDO has been found to possess similar properties, along with other potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 4-oxime is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism, inflammation, and cell differentiation. 2,4-Thiazolidinedione, 4-oxime has been shown to bind to PPARγ and activate its transcriptional activity, leading to the downstream effects observed in various studies.
Biochemical and Physiological Effects:
2,4-Thiazolidinedione, 4-oxime has been found to have several biochemical and physiological effects, including the activation of PPARγ, the inhibition of inflammation and oxidative stress, the improvement of insulin sensitivity, and the inhibition of cancer cell growth. 2,4-Thiazolidinedione, 4-oxime has also been found to regulate lipid metabolism and adipocyte differentiation.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-Thiazolidinedione, 4-oxime is its potential therapeutic properties, which make it a promising candidate for drug development. 2,4-Thiazolidinedione, 4-oxime is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, 2,4-Thiazolidinedione, 4-oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for 2,4-Thiazolidinedione, 4-oxime research, including the optimization of its synthesis and purification methods, the identification of its precise mechanism of action, and the development of 2,4-Thiazolidinedione, 4-oxime-based drugs for various therapeutic applications. Other potential future directions include the investigation of 2,4-Thiazolidinedione, 4-oxime's effects on other metabolic pathways and its potential interactions with other drugs.
Synthesis Methods
2,4-Thiazolidinedione, 4-oxime can be synthesized using a variety of methods, including the reaction of thiazolidinedione with hydroxylamine hydrochloride in the presence of a base, or the reaction of thiazolidinedione with an aldehyde followed by reduction with sodium borohydride. The yield and purity of 2,4-Thiazolidinedione, 4-oxime can vary depending on the method used.
Scientific Research Applications
2,4-Thiazolidinedione, 4-oxime has been studied for its potential therapeutic applications in various fields, including diabetes, cancer, and inflammation. In diabetes research, 2,4-Thiazolidinedione, 4-oxime has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cancer research, 2,4-Thiazolidinedione, 4-oxime has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2,4-Thiazolidinedione, 4-oxime has been shown to reduce inflammation and oxidative stress in animal models.
properties
CAS RN |
19387-59-8 |
|---|---|
Product Name |
2,4-Thiazolidinedione, 4-oxime |
Molecular Formula |
C3H4N2O2S |
Molecular Weight |
132.14 g/mol |
IUPAC Name |
(4E)-4-hydroxyimino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H4N2O2S/c6-3-4-2(5-7)1-8-3/h7H,1H2,(H,4,5,6) |
InChI Key |
CKRVGDVXXCIOIQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=NC(=O)S1)NO |
SMILES |
C1C(=NO)NC(=O)S1 |
Canonical SMILES |
C1C(=NC(=O)S1)NO |
synonyms |
4-Hydroxyimino-2-thiazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
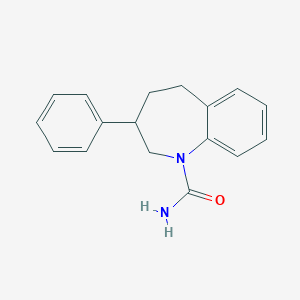
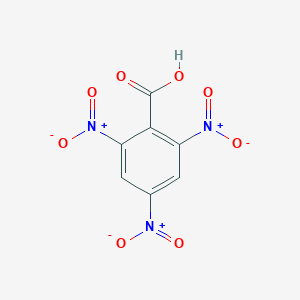
![Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B90960.png)

